![molecular formula C6H11NO2S B2927011 (4R)-2-Methylthiazolidine-4alpha-carboxylic acid methyl ester CAS No. 336193-86-3](/img/structure/B2927011.png)
(4R)-2-Methylthiazolidine-4alpha-carboxylic acid methyl ester
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. Spectroscopic properties (UV-Vis, IR, NMR, etc.) are also often included .Scientific Research Applications
Efficient Synthesis Techniques
Research demonstrates advanced synthesis techniques for compounds with structural similarities, highlighting their potential in creating complex molecules. For instance, Lombardo et al. (2006) developed a high-yield synthesis method for D-ribo-phytosphingosine, showcasing the utility of microwave-enhanced cross metathesis in chemical synthesis (Lombardo et al., 2006).
Novel Routes to Alkaloid Synthesis
Takahata et al. (2006) described a new route to trans-2,6-disubstituted piperidine-related alkaloids using a novel C2-symmetric carboxylic acid methyl ester, which is pivotal for the synthesis of complex natural products (Takahata et al., 2006).
Diastereoselective Synthesis Approaches
Tomasini and Vecchione (1999) highlighted a two-step approach for the diastereoselective synthesis of oxazolidin-2-ones, a method that emphasizes the versatility of similar compounds in stereocontrolled organic synthesis (Tomasini and Vecchione, 1999).
Applications in Peptide Synthesis
Research by Lucarini and Tomasini (2001) on the synthesis of oligomers containing oxazolidin-2-one residues suggests the potential of similar compounds in the development of new foldamers for peptide synthesis (Lucarini & Tomasini, 2001).
Protected Amino Acids for Peptide Synthesis
Wagner and Tilley (1990) developed a method for synthesizing a protected β-hydroxyaspartic acid suitable for peptide synthesis, indicating the importance of related compounds in facilitating the incorporation of sensitive amino acids into peptides (Wagner & Tilley, 1990).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl (4R)-2-methyl-1,3-thiazolidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c1-4-7-5(3-10-4)6(8)9-2/h4-5,7H,3H2,1-2H3/t4?,5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHORGCAHLFPHD-AKGZTFGVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1NC(CS1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1N[C@@H](CS1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
336193-86-3 |
Source
|
Record name | methyl (4R)-2-methyl-1,3-thiazolidine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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